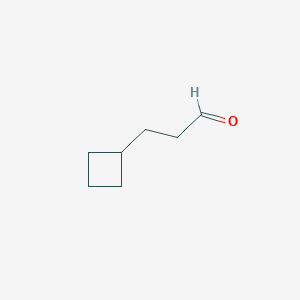

3-Cyclobutylpropanal

説明

Structure

3D Structure

特性

IUPAC Name |

3-cyclobutylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-2-5-7-3-1-4-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECCKISSVGVIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Cyclobutyl and Aldehyde Motifs in Advanced Synthetic Design

The cyclobutane (B1203170) ring, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry and materials science. doi.orgmasterorganicchemistry.com Its inherent ring strain and distinct three-dimensional, puckered conformation provide a level of structural rigidity that is highly sought after in drug design. doi.org Incorporating a cyclobutane motif can conformationally lock a molecule into a bioactive form, potentially enhancing its potency and selectivity for a biological target. masterorganicchemistry.com Furthermore, the replacement of more common, flexible alkyl chains or flat aromatic rings with a cyclobutyl group can improve a compound's metabolic stability and pharmacokinetic profile, a strategy sometimes referred to as "escaping flatland". doi.org

Complementing the structural advantages of the cyclobutane ring is the aldehyde functional group. Aldehydes are exceptionally versatile intermediates in organic synthesis due to the electrophilicity of the carbonyl carbon and the acidity of the alpha-protons. derpharmachemica.com They readily undergo a vast array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations, making them a cornerstone for the construction of diverse molecular architectures. derpharmachemica.comstudylib.net The combination of a cyclobutane scaffold with an aldehyde functionality in a single molecule, as seen in 3-cyclobutylpropanal, therefore presents a powerful and strategic building block for synthetic chemists.

Strategic Importance of 3 Cyclobutylpropanal As a Foundational Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in retrosynthetic analysis. 3-Cyclobutylpropanal serves as a key foundational synthon for the introduction of the 3-cyclobutylpropyl moiety into larger, more complex molecules. Its bifunctional nature—a terminal aldehyde group ripe for chemical transformation and a stable cyclobutyl ring—allows it to be a versatile precursor for a variety of derivatives.

The aldehyde group of this compound is readily susceptible to classic and contemporary organic reactions. For instance, it can undergo reductive amination to produce a wide range of primary, secondary, and tertiary amines. studylib.net This reaction, typically carried out using a reducing agent like sodium borohydride (B1222165) in the presence of an amine, is a fundamental method for forming carbon-nitrogen bonds. studylib.net The resulting N-(3-cyclobutylpropyl)amine derivatives are valuable intermediates in the synthesis of novel bioactive compounds.

Another cornerstone reaction for aldehydes is the Wittig olefination, which converts the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org By reacting this compound with a phosphorus ylide (a Wittig reagent), chemists can synthesize various cyclobutyl-containing alkenes with high regioselectivity. libretexts.org This provides a reliable method for extending the carbon chain and introducing unsaturation, opening pathways to a different class of derivatives.

The following table illustrates the potential of this compound as a synthon by outlining the products of these two fundamental reactions:

| Reaction | Reactant(s) with this compound | Product | Product Class |

| Reductive Amination | Ammonia, Reducing Agent | 1-Amino-3-cyclobutylpropane | Primary Amine |

| Reductive Amination | Primary Amine (e.g., Methylamine), Reducing Agent | N-Methyl-3-cyclobutylpropan-1-amine | Secondary Amine |

| Wittig Reaction | Methyltriphenylphosphonium bromide, Strong Base | 4-Cyclobutyl-1-butene | Alkene |

| Wittig Reaction | (Triphenylphosphoranylidene)acetaldehyde | 5-Cyclobutyl-2-pentenal | α,β-Unsaturated Aldehyde |

Overview of Current Research Landscape Pertaining to 3 Cyclobutylpropanal Derivatives

Direct Synthetic Routes to the this compound Core

Developing efficient routes to the core this compound structure typically involves either functionalizing a pre-existing cyclobutane ring or building the cyclobutane framework with the propanal side chain already incorporated or readily accessible.

Approaches via Cyclobutane Ring Functionalization

Strategies that functionalize a pre-formed cyclobutane ring often leverage the inherent strain and reactivity of the four-membered ring. For instance, C–H functionalization techniques can be employed to introduce substituents or reactive handles onto the cyclobutane core, which can then be elaborated into the propanal moiety acs.org. Similarly, cyclobutanones, accessible through various routes such as the hydrolysis of cyclobutyl sulfoxides thieme-connect.de, can serve as precursors. These cyclobutanones can be converted into aldehydes through a series of transformations, such as oxidation or homologation reactions, thereby introducing the necessary carbon atoms for the propanal side chain thieme-connect.de. Photochemical [2+2] cycloaddition reactions, often mediated by metal-organic self-assembly, can also construct functionalized cyclobutanes bearing aldehyde precursors, as demonstrated in the synthesis of α-truxilaldehyde acs.orgnih.gov.

Chain Elongation Strategies to Install the Propanal Moiety

Chain elongation strategies are fundamental in organic synthesis for extending carbon skeletons. To synthesize this compound, these methods would typically involve attaching a three-carbon unit, culminating in an aldehyde functionality, to a cyclobutyl precursor. While specific examples directly detailing the installation of a propanal moiety onto a cyclobutyl precursor were not explicitly detailed in the provided search results, general principles of chain elongation are well-established. These include reactions like Wittig or Horner-Wadsworth-Emmons olefination followed by reduction and oxidation, or nucleophilic additions of organometallic reagents to cyclobutyl-containing carbonyl compounds, followed by further functional group interconversions assets-servd.hostsavemyexams.com. The biosynthesis of isoprenoids also utilizes chain elongation as a key step in building carbon skeletons researchgate.netrsc.org.

Synthesis of Highly Functionalized this compound Derivatives

The synthesis of functionalized congeners of this compound often requires precise control over stereochemistry and the regioselective introduction of heteroatoms.

Stereoselective Alkylation and Arylation Processes

Stereoselective alkylation and arylation are critical for creating chiral centers and complex molecular architectures. Various catalytic systems have been developed for these transformations. For example, transition metal catalysis, such as nickel-catalyzed enantioselective C(sp³)–H alkylation of saturated heterocycles, offers a route to chiral compounds whu.edu.cn. Palladium-catalyzed direct C–H arylation methods have also been reported for various substrates organic-chemistry.org. Furthermore, iron catalysis has emerged as a powerful tool for stereoselective C–H alkylation and arylation, enabling the construction of molecules with controlled chirality nih.govrsc.org. The use of chiral auxiliaries derived from natural products, such as pinene, can also direct the stereochemical outcome of aldehyde alkylations rsc.org.

Table 1: Examples of Stereoselective Alkylation and Arylation Methodologies

| Reaction Type | Substrate Class | Catalyst/Reagent System | Key Outcome/Stereocontrol Mechanism | Reference |

| C–H Alkylation | Saturated Heterocycles | Ni-catalyzed, HAT (Hydrogen Atom Transfer) | Enantioselective C(sp³)–H alkylation | whu.edu.cn |

| C–H Arylation | 3-Butenoic Acid Derivatives | Pd-catalyzed, Carboxylic-acid-directed oxidative Heck reaction | Direct synthesis of 4-aryl-3-butenoic acids | organic-chemistry.org |

| C–H Alkylation | Indole Derivatives | Fe/NHC complex catalyzed | Stereoselective C–H alkylation, high diastereomeric ratio (d.r.) & enantiomeric excess (e.e.) | nih.gov |

| Aldehyde Alkylation | Aldehydes (general) | Pinene-based chiral auxiliaries | Enantioselective alkylation via steric hindrance from auxiliary | rsc.org |

| Arylation-Cyclization | Various substrates | Rh-catalyzed | Highly enantioselective synthesis of heterocycles with quaternary centers | rsc.org |

Introduction of Oxygen and Nitrogen Heteroatoms Adjacent to the Cyclobutylpropanal Skeleton

The selective introduction of oxygen and nitrogen heteroatoms into organic molecules is a cornerstone of medicinal chemistry and materials science. Methods for the direct introduction of N- and O-functionality, often involving radical intermediates and catalyzed by earth-abundant metals like copper, provide access to novel N–O heterocyclic and amino-alcohol scaffolds rsc.org. Heteroatoms, such as nitrogen and oxygen, play a crucial role in organic chemistry by influencing electron density and creating reactive centers, thereby defining the molecule's properties and reactivity taylorandfrancis.com. The incorporation of these heteroatoms adjacent to the cyclobutylpropanal skeleton would allow for the synthesis of diverse and potentially biologically active derivatives.

Chelation-Controlled Additions for Asymmetric Induction

Chelation-controlled additions represent a powerful strategy for achieving high levels of asymmetric induction in reactions involving carbonyl compounds. This approach relies on the formation of a chelate complex between a Lewis acid catalyst and the substrate, which rigidly positions the reacting groups and directs the nucleophilic attack to a specific face of the carbonyl. The Reetz chelate model, for instance, is particularly effective for β-oxysubstituted aldehydes, where a Lewis acid catalyst coordinates to both the carbonyl oxygen and the β-alkoxy oxygen, creating a six-membered chelate ring. This arrangement dictates the stereochemical outcome of the addition reaction egrassbcollege.ac.inwikipedia.orgmdpi.com. A notable example involves the addition of organometallic reagents to a cyclobutyl-containing aldehyde derivative, where chelation control led to the desired stereochemistry rsc.org.

Table 2: Chelation-Controlled Additions for Asymmetric Induction

| Reaction Type | Substrate Class | Reagent/Catalyst System | Stereochemical Outcome/Mechanism | Reference |

| Allylation | β-Oxysubstituted Aldehydes (general) | Allylstannanes, Lewis Acid Catalyst (e.g., Sc(OTf)₃) | High 1,3-anti-selectivity due to the formation of a chelate complex between the Lewis acid catalyst and the aldehyde substrate, directing nucleophilic attack to the less hindered face. | mdpi.com |

| Organometallic Addition | 2-Benzyloxycarbonylamino-3-tert-butyldimethylsilyloxy-2-cyclobutylpropanal | Isopropenylmagnesium bromide | Chelation-controlled addition and in situ cyclization, leading to stereoselective formation of oxazolidinone derivative with cis-disposed substituents. | rsc.org |

| Nucleophilic Addition | β-Alkoxy Aldehydes | Organometallic Reagents, Lewis Acid (e.g., metal chelates) | Chelation model predicts nucleophile attack from the less sterically hindered side of the chelated complex, often leading to high diastereoselectivity (e.g., anti-adducts). This can override predictions from simple Cram's rule. | egrassbcollege.ac.inwikipedia.org |

| 1,3-Diol Synthesis | Aldehydes with β-hydroxy substituents | Various organometallic reagents, chiral auxiliaries/catalysts | Chelation control can be utilized to achieve syn- or anti-1,3-diol derivatives by influencing the conformation of the transition state and directing nucleophilic attack. | uwindsor.ca |

Compound List:

this compound

α-Truxilaldehyde

2-Cyclobutylpropanal

Cyclobutanepropanal

2-Benzyloxycarbonylamino-3-tert-butyldimethylsilyloxy-2-cyclobutylpropanal

Development of Novel Catalytic Methods for this compound Synthesis

The construction of this compound necessitates methodologies that can efficiently introduce an aldehyde group and incorporate or retain a cyclobutyl moiety. Catalytic approaches offer enhanced selectivity, milder reaction conditions, and improved atom economy, making them indispensable tools in modern organic synthesis.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis plays a pivotal role in forming carbon-carbon and carbon-heteroatom bonds, enabling access to complex molecular structures. For the synthesis of aldehydes, hydroformylation is a cornerstone reaction, typically catalyzed by rhodium or cobalt complexes wikipedia.org. This process involves the addition of a formyl group (−CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. A plausible route to this compound would involve the hydroformylation of cyclobutylethylene. Rhodium catalysts, often coordinated with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh3), are known for their high catalytic activity and selectivity in hydroformylation, frequently favoring the formation of linear aldehydes rsc.org. Research has demonstrated the successful application of rhodium catalysis with specialized chiral ligands in the hydroformylation of cyclopropyl-functionalized trisubstituted alkenes, yielding chiral cyclopropyl-functionalized aldehydes with significant enantioselectivity nih.gov. This precedent suggests that similar rhodium-based systems could be adapted for the hydroformylation of cyclobutylethylene to produce this compound.

Beyond hydroformylation, transition metal-catalyzed cross-coupling reactions are crucial for assembling molecular frameworks and introducing cyclic substituents. Palladium catalysis, in particular, has been widely employed for the α-arylation of esters and amides bearing cyclopropyl (B3062369) and cyclobutyl rings, facilitating C-C bond formation adjacent to these strained cyclic systems researchgate.netrsc.org. Cobalt-catalyzed cross-coupling reactions have also been utilized to append cyclobutyl groups onto alkyl iodides organic-chemistry.org. While these methods primarily focus on incorporating the cyclobutyl ring itself, they highlight the versatility of transition metals in manipulating cyclobutyl-containing substrates. Such strategies can be integrated into multi-step syntheses to construct precursors for this compound or its functionalized derivatives by building the requisite carbon chain or functional groups.

Table 1: Transition Metal-Catalyzed Coupling Reactions for Aldehyde Synthesis and Cyclobutyl Moiety Introduction

| Methodology | Catalyst System | Substrate Type | Key Transformation/Product Type | Example/Reference |

| Hydroformylation | Rh complexes (e.g., RhH(CO)(PPh3)3) | Alkenes | Addition of H and CHO to C=C; Aldehyde formation | General hydroformylation wikipedia.orgrsc.org; Cyclopropyl-alkene hydroformylation nih.gov |

| Enantioselective Hydroformylation | Rh complexes with chiral ligands | Cyclopropyl-functionalized alkenes | Enantioselective addition of H and CHO; Chiral aldehyde formation | Cyclopropyl-functionalized alkenes nih.gov |

| Cross-Coupling (α-Arylation) | Pd catalysts | Cyclobutyl esters/amides, Aryl halides/borons | C-C bond formation; Introduction of aryl group adjacent to cyclobutyl | α-Arylation of cyclobutyl esters/amides researchgate.netrsc.org |

| Cross-Coupling (C-C bond formation) | Co or Pd catalysts | Alkyl iodides, Grignard reagents | Introduction of cyclobutyl group onto alkyl chains | Co-catalyzed coupling with cyclobutyl Grignard organic-chemistry.org; Pd-catalyzed C-H functionalization rsc.org |

Organocatalytic Approaches

Organocatalysis, utilizing small organic molecules as catalysts, offers a metal-free and often highly selective route to complex molecules, including chiral aldehydes unica.it. For the synthesis of compounds featuring cyclobutane rings or aldehyde functionalities, organocatalytic strategies have proven effective. Enantioselective aldol (B89426) reactions, catalyzed by proline derivatives, have been successfully applied to cyclobutanone (B123998) systems, leading to the formation of functionalized cyclobutanones with controlled stereochemistry unica.itnih.gov. These reactions typically proceed via enamine or iminium ion intermediates, enabling organocatalysts to activate carbonyl compounds and dictate the stereochemical outcome of new bond formations.

Furthermore, organocatalytic methods employing enamines, generated from aldehydes and secondary amines, have been utilized in reactions with electrophilic olefins to construct cyclobutane rings rsc.orgacs.org. Studies involving chiral secondary amine catalysts, such as the Jørgensen-Hayashi catalyst, have demonstrated their efficacy in asymmetric Michael additions and the formation of cyclobutanes acs.org. While these examples often focus on forming the cyclobutane ring itself, the fundamental principles of enamine catalysis can be extended to the functionalization of precursors or the construction of the propanal side chain, potentially leading to novel this compound analogues.

Table 2: Organocatalytic Strategies for Cyclobutane Systems and Aldehyde Synthesis

| Methodology | Organocatalyst (Examples) | Substrate Type (Examples) | Key Transformation/Product Type | Example/Reference |

| Asymmetric Aldol Reaction | Proline derivatives, Thioureas | Cyclobutanones, Aldehydes | C-C bond formation, Chiral cyclobutanone derivatives | Aldol reactions of cyclobutanones unica.itnih.gov |

| Enamine Catalysis | Chiral secondary amines | Aldehydes, Electrophilic olefins (e.g., nitroalkenes) | Cyclobutane formation, Michael addition | Enamine-nitroalkene reactions rsc.orgacs.org |

| Asymmetric Michael Addition | Thiourea derivatives | Cyclobutanones, Nitrostyrenes | C-C bond formation, γ-nitro cyclobutanones | Asymmetric nitro-Michael of cyclobutanones unica.it |

Multi-Component and Cascade Reaction Strategies for this compound Analogues

Multi-component reactions (MCRs) and cascade sequences represent highly efficient and convergent synthetic strategies, enabling the rapid assembly of complex molecular architectures from multiple starting materials in a single operation organic-chemistry.orgfrontiersin.org. These approaches are particularly valuable for generating diverse libraries of compounds, including functionalized analogues of target molecules like this compound.

Cascade reactions involve a series of sequential transformations that occur in one pot, thereby building molecular complexity efficiently. For instance, tandem reactions that promote the ring contraction of cyclobutane derivatives have been developed to synthesize cyclopropanecarbaldehydes organic-chemistry.orgacs.org. Other cascade strategies have focused on the functionalization of cyclobutane rings, such as copper-catalyzed radical cascade reactions of simple cyclobutanes that yield functionalized cyclobutenes nih.govnih.gov. Additionally, α-ketol and α-iminol rearrangements, which can induce ring expansion or contraction, are employed in tandem reaction sequences to construct various cyclic and acyclic compounds beilstein-journals.org. The application of such cascade sequences, potentially incorporating a cyclobutyl precursor, could lead to novel functionalized this compound analogues.

Multi-component reactions, by definition, combine three or more reactants to form a product, offering high atom economy and convergence organic-chemistry.orgfrontiersin.org. While specific MCRs directly yielding this compound are not extensively detailed in the literature, the principles of MCRs can be applied to create functionalized analogues. For example, reactions involving a cyclobutyl-containing building block, an aldehyde component, and a third reactant could be designed to assemble functionalized propanal derivatives. Classic MCRs such as the Ugi, Passerini, or Hantzsch reactions exemplify the power of this approach in rapidly generating diverse molecular scaffolds organic-chemistry.orgnih.govtcichemicals.com. Adapting these MCR frameworks to incorporate a cyclobutyl moiety could provide access to a range of novel this compound analogues.

Table 3: Cascade and Multi-Component Reaction Strategies for Complex Molecule Synthesis

| Strategy | Key Reactants/Components (Examples) | Catalyst (Examples) | Product Type (Examples) | Example/Reference |

| Cascade Reaction (Ring Contraction) | α-hydroxycyclobutanone, Phosphonium ylides | None (spontaneous) | Functionalized cyclopropanecarbaldehydes | Wittig reaction-ring contraction organic-chemistry.orgacs.org |

| Cascade Reaction (C-H Functionalization) | Cyclobutanes, Functionalizing agents (e.g., NFSI) | Copper | Functionalized cyclobutenes | Radical cascade of cyclobutanes nih.govnih.gov |

| Cascade Reaction (Rearrangement) | α-hydroxyketones/imines, other reactants | Acid/Base | Ring-expanded/contracted products, Heterocycles | α-ketol/α-iminol rearrangements beilstein-journals.org; Heterocycle synthesis from cyclobutanones chim.it |

| Multi-Component Reaction (MCR) | Aldehydes, Amines, Isocyanides, Carboxylic acids, etc. | Acid/Base (often) | Diverse organic molecules, Heterocycles, Functionalized analogues | Ugi, Passerini, Hantzsch, Mannich reactions organic-chemistry.orgfrontiersin.orgnih.govtcichemicals.com |

| MCR for Functionalized Analogues | Cyclobutyl-containing building block, Aldehyde, Third component | Variable | Functionalized this compound analogues (hypothetical) | General MCR principles organic-chemistry.orgfrontiersin.org |

Compound List

this compound

Cyclobutylethylene

Cyclopropyl-functionalized alkenes

Alkenes

Cyclobutanones

α-Hydroxycyclobutanone

Cyclopropanecarbaldehydes

Cyclobutenes

Cyclobutanes

Aldehydes

Propanal

Aryl halides

Arylborons

Cyclobutyl esters

Cyclobutyl amides

Alkyl iodides

Grignard reagents

Cyclopropyl Grignard reagents

Proline derivatives

Thioureas

Enamines

Electrophilic olefins

Nitroalkenes

Nitrostyrenes

Phosphonium ylides

Anilines

Isocyanides

Carboxylic acids

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) in this compound is a highly reactive functional group due to the polarized carbonyl bond (C=O). The carbon atom of the carbonyl group carries a partial positive charge, making it electrophilic and susceptible to attack by nucleophiles. The oxygen atom, being more electronegative, carries a partial negative charge.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a hallmark reaction of aldehydes and ketones. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product. This compound readily participates in these reactions.

Organometallic Reagents (Grignard and Organolithium Reagents): Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon nucleophiles. They add to the carbonyl carbon of this compound, forming a new carbon-carbon bond and generating an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding a secondary alcohol. For instance, reaction with methylmagnesium bromide (CH₃MgBr) would produce 1-cyclobutylpropan-1-ol. benchchem.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgpressbooks.publumenlearning.comdalalinstitute.com

Cyanide Addition (Cyanohydrin Formation): The addition of cyanide ion (CN⁻) from sources like HCN, NaCN, or KCN to this compound results in the formation of a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the alkoxide intermediate. The resulting cyanohydrin, such as 3-cyclobutyl-3-hydroxypropanenitrile, possesses both a hydroxyl and a nitrile group on the same carbon atom. libretexts.orglibretexts.orgalmerja.comorgosolver.comlibretexts.orgsavemyexams.comchemguide.co.uknahrainuniv.edu.iq

Acetal Formation: Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals, which can further react with another molecule of alcohol to yield acetals. For this compound, reaction with an alcohol like ethanol (B145695) would, under appropriate conditions, lead to the formation of a diethyl acetal, 1-cyclobutyl-3,3-diethoxypropane. This reaction is often used for protecting the aldehyde functionality. organic-chemistry.orgorganic-chemistry.orgyoutube.comscbt.com

Amine Reactions: Aldehydes react with primary amines to form imines (Schiff bases) via nucleophilic addition followed by dehydration. Secondary amines can react to form enamines. nahrainuniv.edu.iqwikipedia.orgresearchgate.net

Aldehyde Condensation Reactions and their Derivatives

Condensation reactions involve the formation of a new carbon-carbon or carbon-heteroatom bond with the elimination of a small molecule, such as water. The aldehyde functionality of this compound can participate in various condensation reactions.

Wittig Reaction: The Wittig reaction allows for the conversion of an aldehyde into an alkene by reacting it with a phosphorus ylide. This reaction would introduce a carbon-carbon double bond adjacent to the carbon that was formerly the carbonyl carbon of this compound.

Aldol Condensation: In the presence of a base or acid catalyst, the α-hydrogens of an aldehyde can be abstracted, forming an enolate or enol. This nucleophilic species can then attack the carbonyl carbon of another aldehyde molecule (or a different carbonyl compound), leading to the formation of a β-hydroxy aldehyde (aldol). If this compound acts as the enolate donor, it would require an α-hydrogen. If it acts as the electrophile, it can react with other enolates.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic ester, cyanoacetic ester) in the presence of a weak base catalyst.

Oxidation and Reduction Chemistry of the Propanal Unit

The propanal unit in this compound can undergo oxidation and reduction, transforming the aldehyde group into a carboxylic acid or a primary alcohol, respectively.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Mild oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) or Fehling's solution can oxidize aldehydes. Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will also convert the aldehyde to a carboxylic acid, yielding 3-cyclobutylpropanoic acid. philadelphia.edu.jobenchchem.com

Reduction: The aldehyde group can be reduced to a primary alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Reduction of this compound with NaBH₄ or LiAlH₄ would yield 3-cyclobutylpropan-1-ol. benchchem.comchadsprep.comlibretexts.orgsaskoer.ca

Transformations Involving the Cyclobutyl Ring System

The cyclobutyl ring, a four-membered carbocyclic system, possesses inherent ring strain, which can influence its reactivity.

Ring-Opening Reactions of Cyclobutyl Derivatives

Due to the strain energy associated with cyclobutane rings, they are more prone to ring-opening reactions compared to larger, unstrained cycloalkanes. These reactions can be induced by thermal, catalytic, or photochemical means, often leading to the formation of acyclic products. For this compound derivatives, specific conditions might trigger the cleavage of one of the C-C bonds within the cyclobutyl ring, potentially yielding a longer-chain aldehyde or other functionalized acyclic compounds. However, specific literature detailing the ring-opening of this compound itself is not extensively found in general searches, suggesting it may require specific activation or harsh conditions. wikipedia.org

Functionalization of the Cyclobutyl Ring

Functionalization of the cyclobutyl ring itself, while leaving the propanal side chain intact or also modified, is also a possibility. This could involve:

C-H Activation: Direct functionalization of C-H bonds on the cyclobutyl ring could occur under specific catalytic conditions, introducing new substituents.

Radical Reactions: Under radical conditions, the cyclobutyl ring might undergo reactions such as halogenation.

Rearrangements: The strained nature of the cyclobutyl ring could also lead to rearrangements under certain reaction conditions, potentially involving ring expansion or contraction.

Specific examples of functionalizing the cyclobutyl ring of this compound are not prominently detailed in the general search results, indicating that such transformations might be less common or require specialized synthetic methodologies. researcher.lifex-mol.com

Stereochemical Control in Syntheses Utilizing 3 Cyclobutylpropanal and Its Derivatives

Diastereoselective Synthesis of Complex 3-Cyclobutylpropanal Adducts

Diastereoselective synthesis aims to create new stereocenters in a molecule such that one diastereomer is formed preferentially over others. This is particularly relevant when a molecule already possesses one or more stereocenters. In the context of this compound derivatives, reactions at the aldehyde carbonyl or at positions adjacent to it can lead to the formation of new chiral centers. The presence of the cyclobutyl ring can influence the stereochemical outcome through steric or electronic effects, guiding the approach of reagents to favor specific diastereomeric products.

For instance, nucleophilic addition to the carbonyl of a chiral this compound derivative can result in the formation of a new stereocenter at the former carbonyl carbon. The stereochemical outcome of such additions is often dictated by the existing stereochemistry within the molecule, a principle known as substrate control. Alternatively, the use of chiral reagents or catalysts can induce diastereoselectivity, even in the absence of pre-existing stereocenters in the substrate, though this often overlaps with enantioselective strategies.

Research into related cyclopropane (B1198618) syntheses has demonstrated significant diastereoselectivity, with diastereomeric ratios (dr) often exceeding 20:1 in optimized conditions nih.gov. While these studies may not directly involve this compound, they highlight the potential for achieving high levels of diastereocontrol in reactions involving cyclic structures and carbonyl compounds.

Table 1: Illustrative Diastereoselective Synthesis Examples

| Reaction Type | Substrate/Reagent Type | Stereoselectivity (dr) | Yield (%) | Source |

| Cyclopropanation | Nitrile pronucleophile with alkenes | ≥ 20:1 | High | nih.gov |

| Cyclopropanation | Ester pronucleophile with alkenes | 2:1 | High | nih.gov |

| Nucleophilic Addition | Aldehyde with chiral reagent (e.g., organometallic) | Varies | Varies | General |

| Aldol (B89426) Reaction (Substrate- | Aldehyde with α-substituent (e.g., alkyl group) | Syn/Anti preference | Varies | msu.edu |

Enantioselective Synthesis via Chiral Catalysis or Auxiliaries

Enantioselective synthesis, or asymmetric synthesis, focuses on producing a single enantiomer of a chiral compound. This is paramount in medicinal chemistry, as enantiomers can exhibit vastly different biological activities. For this compound, enantioselective methods can be employed to synthesize chiral derivatives or products derived from it. Two primary approaches are chiral catalysis and the use of chiral auxiliaries.

Chiral Catalysis: This method utilizes substoichiometric amounts of a chiral catalyst (e.g., metal complexes with chiral ligands, organocatalysts) to bias the reaction pathway towards the formation of one enantiomer. For aldehydes, a wide range of catalytic systems have been developed for enantioselective additions, reductions, and oxidations. For instance, chiral Lewis acids or Brønsted acids can activate the aldehyde carbonyl, directing the approach of a nucleophile. Organocatalysts, such as chiral amines or phosphoric acids, have also proven highly effective in mediating enantioselective transformations of aldehydes nih.gov. Copper hydride (CuH)-catalyzed reductive coupling reactions of aldehydes with dienes, employing chiral ligands, have shown high enantioselectivity in generating homoallylic alcohols mit.edu.

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. This forms a diastereomeric intermediate, which can then undergo a diastereoselective reaction. After the desired stereocenter is formed, the auxiliary is cleaved, ideally recovering it for reuse. For reactions involving aldehydes, chiral auxiliaries can be incorporated into reagents that react with the aldehyde, or they can be part of the aldehyde structure itself. Examples include chiral oxazolidinones (Evans' auxiliaries) used in aldol reactions, which can provide high levels of diastereoselectivity wikipedia.orgyork.ac.ukslideshare.netethz.ch. Chiral shift reagents, such as Europium complexes, can also be used in NMR spectroscopy to differentiate enantiomers of compounds like those related to this compound benchchem.com.

Table 2: Illustrative Enantioselective Synthesis Examples (Catalysis)

| Reaction Type | Chiral Catalyst Type | Substrate Class | Stereoselectivity (ee %) | Yield (%) | Source |

| Organocatalytic Cycloaddition | Chiral phosphoric acid | Indole-based | Up to 96 | 87 | nih.gov |

| CuH-Catalyzed Reductive Coupling | CuH with chiral ligand | Aldehydes | High | Varies | mit.edu |

| Asymmetric Oxidative Heterocoupling | Chiral nickel(II) complex | Indoles | High | High | rsc.org |

| Enantioselective Aldehyde Conjugate Addition | Tripeptide catalyst (e.g., H-Pro-Pro-Asp-NHC12H25) | Aldehydes | Up to 99 | High | nih.gov |

Table 3: Illustrative Enantioselective Synthesis Examples (Auxiliaries)

| Reaction Type | Chiral Auxiliary | Substrate Class | Stereoselectivity (dr/ee) | Yield (%) | Source |

| Aldol Reaction | Evans' Oxazolidinones | Aldehydes | High | High | wikipedia.orgyork.ac.ukethz.ch |

| Chiral Derivatization | Chiral Shift Reagents (Eu) | Various | Allows separation/analysis | N/A | benchchem.com |

Substrate-Controlled Stereoselectivity in Reactions of this compound Derivatives

Substrate-controlled stereoselectivity occurs when the inherent structural features of the substrate molecule dictate the stereochemical outcome of a reaction. For this compound derivatives, the cyclobutyl ring itself, or other substituents present on the molecule, can influence the conformation and the stereochemical preference during reaction. The cyclobutyl ring, being a relatively rigid structure, can impose specific spatial orientations on reacting functional groups.

For example, if a this compound derivative contains an existing stereocenter, such as at the carbon alpha to the aldehyde, this stereocenter can influence the facial selectivity of nucleophilic attack at the carbonyl. The steric bulk of the cyclobutyl group or other substituents can shield one face of the aldehyde, promoting attack from the less hindered face. This is a common strategy in diastereoselective reactions. Research on similar aldehyde systems has shown that the nature and size of substituents alpha to the carbonyl can significantly impact the syn/anti selectivity of additions msu.edu. For instance, increasing the size of an alkyl substituent alpha to the carbonyl can diminish syn stereoselectivity and favor anti-isomers.

Studies involving cyclobutyl-containing compounds, such as 3-tert-butyldimethylsilyloxy-2-cyclobutylpropanal, have explored stereoselective synthesis routes where the existing stereochemistry of the cyclobutyl-substituted precursor guides the formation of new stereocenters researcher.life. This highlights the potential for the cyclobutyl moiety to act as a directing group in stereoselective transformations.

Table 4: Illustrative Substrate-Controlled Stereoselectivity Examples

| Reaction Type | Substrate Feature Influencing Stereochemistry | Outcome | Source |

| Nucleophilic Addition to Aldehyde | α-Substituent (e.g., alkyl group) | Preference for syn or anti diastereomer depending on substituent size/nature | msu.edu |

| Nucleophilic Addition to Aldehyde | Steric hindrance from cyclobutyl ring | Directs nucleophile to less hindered face of the carbonyl | General |

| Cyclization Reactions | Pre-existing stereocenters in derivatives | Guides formation of new stereocenters in a predictable manner | researcher.lifemdpi.com |

Computational Rationalization of Stereochemical Outcomes and Chirality Transfer

Computational chemistry plays an indispensable role in understanding and predicting the stereochemical outcomes of chemical reactions. Techniques such as Density Functional Theory (DFT) are widely used to model reaction pathways, identify transition states, and calculate activation energies for different stereochemical pathways benchchem.comrsc.org. By comparing the energies of transition states leading to different stereoisomers, computational methods can predict the preferred product and rationalize the observed selectivity.

For reactions involving this compound, computational studies can elucidate the conformational preferences of the molecule and its intermediates, and how these conformations influence the stereochemical course of a reaction. This includes understanding how the cyclobutyl ring might orient the molecule in a transition state, or how chiral catalysts or auxiliaries interact with the substrate. Computational modeling can also provide insights into the mechanisms of chirality transfer, explaining how stereochemical information is propagated from a chiral catalyst or auxiliary to the product molecule nih.govnih.gov.

Studies have shown that accurate prediction of stereoselectivity often requires careful consideration of all relevant conformers and solvation effects mdpi.com. By performing these calculations, chemists can gain a deeper understanding of the underlying principles governing stereoselectivity, which can then guide the design of more efficient and selective synthetic strategies for this compound and its derivatives.

Table 5: Computational Methods for Stereochemical Analysis

| Computational Method | Application | Relevant to Stereochemical Control of Aldehydes/Cyclobutyls | Source |

| Density Functional Theory (DFT) | Transition state modeling, energy calculations, reaction mechanism elucidation | Yes | benchchem.comrsc.org |

| Conformational Analysis | Determining preferred molecular geometries | Yes | mdpi.com |

| Chiral Shift NMR | Enantiomeric excess determination, structural analysis | Yes (for analysis of products) | benchchem.com |

| Quantum Chemistry (QC) | Calculating electronic and vibrational circular dichroism (ECD/VCD) spectra | Yes (for absolute configuration assignment) | mdpi.com |

| Molecular Mechanics | Predicting relative energies of conformers | Yes | General |

Compound List:

this compound

3-tert-butyldimethylsilyloxy-2-cyclobutylpropanal

N-arylated ortho-tert-butylanilides (as example of chiral Pd catalysis)

N,N'-bisindoles (as example of organocatalysis)

Homoallylic alcohols (as example of CuH catalysis)

Chiral auxiliaries (e.g., Evans' oxazolidinones)

Chiral catalysts (e.g., chiral phosphoric acids, nickel(II) complexes, CuH-ligand systems, tripeptide catalysts)

Chiral shift reagents (e.g., Europium complexes)

Advanced Spectroscopic and Computational Analysis of 3 Cyclobutylpropanal Architectures

Elucidation of Molecular Structures through Advanced Spectroscopic Techniques

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise atomic arrangement within the 3-cyclobutylpropanal molecule. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the protons on the cyclobutyl ring, and the protons of the ethyl chain. The aldehydic proton (CHO) is expected to appear as a triplet in the highly deshielded region of the spectrum, typically between 9.0 and 10.0 ppm, due to the strong electron-withdrawing nature of the adjacent oxygen atom and coupling with the neighboring methylene (B1212753) group. libretexts.org Protons on the carbon alpha to the carbonyl group (α-protons) are anticipated to resonate in the range of 2.2 to 2.5 ppm. libretexts.org The protons of the cyclobutyl ring will exhibit complex splitting patterns due to their constrained geometry and coupling interactions, with signals generally appearing in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with the carbonyl carbon of the aldehyde being the most downfield signal, typically appearing between 190 and 215 ppm. libretexts.orgpressbooks.pub The carbons of the cyclobutyl ring and the ethyl chain will have characteristic chemical shifts in the aliphatic region of the spectrum. The symmetry of the molecule influences the number of distinct carbon signals observed. youtube.com

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|

| Aldehydic CH | 9.7 - 9.8 | 200 - 205 | Triplet |

| α-CH₂ | 2.4 - 2.6 | 45 - 50 | Multiplet |

| β-CH₂ | 1.8 - 2.0 | 30 - 35 | Multiplet |

| Cyclobutyl CH | 1.7 - 2.1 | 25 - 30 (methine) | Multiplet |

Note: The predicted values are based on general principles of NMR spectroscopy for aldehydes and cyclobutane-containing compounds.

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. youtube.com Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo characteristic fragmentation processes.

Common fragmentation pathways for aliphatic aldehydes include α-cleavage and β-cleavage. libretexts.orglibretexts.org The McLafferty rearrangement is another significant fragmentation pathway for aldehydes with a gamma-hydrogen, which is present in this compound. libretexts.org This rearrangement results in the formation of a neutral enol and a charged alkene. The cleavage of the cyclobutyl ring can also lead to a series of characteristic fragment ions. cas.cn The base peak in the mass spectrum is often the most stable carbocation formed during fragmentation. libretexts.org

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 112 | [C₇H₁₂O]⁺• | Molecular Ion |

| 83 | [C₆H₁₁]⁺ | Loss of CHO |

| 57 | [C₄H₉]⁺ | Cleavage of the bond between the ethyl chain and the cyclobutyl ring |

| 55 | [C₄H₇]⁺ | Loss of a hydrogen molecule from the C₄H₉⁺ fragment |

| 44 | [C₂H₄O]⁺• | McLafferty Rearrangement |

Note: The predicted m/z values are based on the expected fragmentation patterns of aliphatic aldehydes and cyclobutane (B1203170) derivatives.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. mdpi.comarxiv.org These techniques are complementary and rely on the absorption or scattering of light by molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. pressbooks.pubopenstax.org Another characteristic feature of aldehydes is the presence of two C-H stretching bands for the aldehydic proton, which are usually found around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pubopenstax.org The C-H stretching and bending vibrations of the cyclobutyl ring and the ethyl chain will appear in the fingerprint region of the spectrum. The presence of the strained cyclobutyl ring may influence the exact position of some vibrational modes. openstax.org

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds. The C-C stretching vibrations of the cyclobutyl ring are often more prominent in the Raman spectrum. The symmetric C-H stretching vibrations also tend to give strong Raman signals. youtube.com

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Aldehyde) | 1720 - 1740 | 1720 - 1740 | Strong (IR), Medium (Raman) |

| C-H Stretch (Aldehyde) | 2710 - 2730, 2810 - 2830 | 2710 - 2730, 2810 - 2830 | Medium (IR), Medium (Raman) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Strong (IR & Raman) |

| C-H Bend (Aliphatic) | 1350 - 1470 | 1350 - 1470 | Medium to Strong (IR & Raman) |

Note: The predicted frequencies are based on established group frequencies for aldehydes and cyclobutanes.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful avenue for investigating the electronic structure, reactivity, and energetics of this compound at a molecular level, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic properties of molecules. scispace.comnih.gov By solving the Kohn-Sham equations, DFT can provide insights into the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. mdpi.com These parameters are crucial for understanding the reactivity of this compound. For instance, the shape and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com The molecular electrostatic potential map can visually represent the electron-rich and electron-poor regions of the molecule, guiding the understanding of intermolecular interactions. researchgate.net The choice of functional and basis set is critical for obtaining accurate results. youtube.comnih.gov

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. acs.org By locating and characterizing transition state structures, it is possible to predict reaction pathways and activation energies. psu.eduucsb.edu A transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the molecule at the peak of the energy barrier for a given reaction. scm.com Techniques such as synchronous transit-guided quasi-Newton (QST2) or nudged elastic band (NEB) methods can be employed to locate these transition states. ucsb.eduscm.com For reactions such as aldol (B89426) condensations or reductions of the aldehyde group, computational analysis of the transition state geometries can reveal the stereochemical outcome and the factors influencing the reaction rate. nih.gov

Conformational Analysis and Energy Landscapes of this compound Systems

A comprehensive understanding of the chemical behavior and physical properties of this compound necessitates a detailed exploration of its conformational isomers and the associated energy landscapes. Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key degrees of freedom include the puckering of the cyclobutane ring and the rotation around the C-C single bonds of the propanal side chain.

The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a planar structure. researchgate.net This puckering creates two distinct positions for substituents: axial and equatorial. Consequently, the propanal side chain can be attached to the cyclobutane ring in either an axial or equatorial position, leading to two primary conformers.

The energy landscape of this compound is a multi-dimensional surface that maps the potential energy of the molecule as a function of its conformational degrees of freedom. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between these conformers. Computational chemistry methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for mapping these energy landscapes.

A hypothetical relative energy profile for the primary conformers of this compound, as would be determined by computational methods, is presented below. In such a study, the geometries of the different conformers would be optimized, and their relative energies calculated. The conformer with the side chain in the equatorial position is generally expected to be more stable due to reduced steric hindrance.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cγ-Cβ-Cα-C=O) | Cyclobutane Puckering | Relative Energy (kcal/mol) |

|---|---|---|---|

| Equatorial-gauche | ~60° | Puckered | 0.00 |

| Equatorial-anti | ~180° | Puckered | 0.85 |

| Axial-gauche | ~60° | Puckered | 1.50 |

| Axial-anti | ~180° | Puckered | 2.20 |

Note: This data is illustrative and not from a published study on this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecular systems. nih.govmdpi.com For this compound, MD simulations can offer insights into the dynamic interplay between the puckering of the cyclobutane ring and the rotation of the propanal side chain, as well as the molecule's interactions with its environment.

An MD simulation of this compound would typically involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box, often solvated with an appropriate solvent to mimic experimental conditions.

Force Field: A classical force field is chosen to describe the potential energy of the system as a function of the atomic coordinates. This force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions.

Equilibration: The system is brought to the desired temperature and pressure through a process of energy minimization and equilibration runs.

Production Run: Once equilibrated, the simulation is run for a significant period (nanoseconds to microseconds) to generate a trajectory of the atomic positions and velocities over time.

Analysis of the MD trajectory can reveal a wealth of information about the dynamic behavior of this compound. For instance, one can calculate the root-mean-square deviation (RMSD) to assess the stability of different conformers and the root-mean-square fluctuation (RMSF) to identify regions of high flexibility. Furthermore, the simulations can be used to calculate the free energy landscape, providing a more complete picture of the conformational preferences and the barriers to interconversion at a given temperature.

A hypothetical data table summarizing key parameters from a molecular dynamics simulation of this compound is presented below.

Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound

| Parameter | Value |

|---|---|

| Force Field | CHARMM36 |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Average RMSD (backbone) | 1.2 Å |

| Key RMSF Peaks | Aldehyde group, Cγ of the side chain |

Note: This data is illustrative and not from a published study on this compound.

Such simulations could also be employed to study the interaction of this compound with other molecules, such as receptors or solvent molecules, providing a molecular-level understanding of its chemical and biological activity.

Future Perspectives and Emerging Research Avenues for 3 Cyclobutylpropanal Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms presents a transformative approach for the production and derivatization of 3-Cyclobutylpropanal. Continuous-flow processes offer numerous advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. acs.orgbeilstein-journals.orgnih.govmit.edu For the synthesis of aldehydes, which can be prone to over-reduction or side reactions in batch processing, flow chemistry allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. acs.orgresearchgate.net

Automated platforms, guided by real-time monitoring and machine learning algorithms, can rapidly screen and optimize reaction conditions for the synthesis and transformation of this compound. This high-throughput experimentation can accelerate the discovery of new derivatives with desirable properties. The modular nature of flow reactors also facilitates multi-step syntheses in a continuous sequence, minimizing manual handling and purification steps, which is particularly advantageous for the production of fine chemicals.

Potential Advantages of Flow Chemistry for this compound Synthesis:

| Feature | Benefit in this compound Synthesis |

| Precise Control | Minimizes side reactions and improves yield and purity. |

| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce risks associated with hazardous reagents or exothermic reactions. |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production by extending reaction time or using parallel reactors. |

| Automation | Enables high-throughput screening of reaction conditions and catalysts for efficient process optimization. |

| Multi-step Synthesis | Allows for the integration of synthesis and purification steps in a continuous process, reducing waste and processing time. |

Design of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in the synthesis of this compound and its derivatives. Functionalized cyclobutanes are important motifs in bioactive molecules, and catalytic enantioselective methods are highly sought after. nsf.govnih.govresearchgate.netchemistryviews.org Future research will likely focus on the design of catalysts that can control the stereochemistry of the cyclobutane (B1203170) ring and the propanal side chain.

This includes the development of chiral catalysts for asymmetric synthesis, leading to specific enantiomers of this compound, which is of particular interest in the fragrance and pharmaceutical industries where chirality often dictates biological activity and sensory properties. Research into earth-abundant metal catalysts and organocatalysts will also be a key area, aiming to replace precious metal catalysts and reduce the environmental impact. nsf.govnih.gov

Emerging Catalytic Strategies:

| Catalytic Approach | Potential Application for this compound |

| Asymmetric Catalysis | Enantioselective synthesis of chiral this compound for applications in fragrances and pharmaceuticals. |

| Photocatalysis | Visible-light-induced reactions for the synthesis and functionalization of the cyclobutane ring under mild conditions. |

| Biocatalysis | Use of enzymes for highly selective and environmentally benign synthesis and transformations. matec-conferences.orgresearchgate.netmatec-conferences.orgpersonalcaremagazine.com |

| Nanocatalysis | Employing catalytically active nanoparticles for improved efficiency and recyclability. |

Exploration of Unprecedented Reactivity Modes for the Cyclobutylpropanal Motif

The unique structural combination of a strained cyclobutane ring and a reactive aldehyde group in this compound opens up avenues for exploring novel chemical transformations. The inherent ring strain of the cyclobutane moiety can be harnessed to drive ring-opening reactions, providing access to a variety of linear and functionalized compounds that would be challenging to synthesize through other routes.

Furthermore, the interaction between the cyclobutyl ring and the aldehyde functionality could lead to unexpected reactivity and selectivity in reactions involving the carbonyl group. For instance, the cyclobutyl group might influence the stereochemical outcome of nucleophilic additions to the aldehyde. Investigating these reactivity modes could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds. A sequential C–H/C–C functionalization strategy could also be employed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.gov

Potential Novel Reactions:

| Reactivity Mode | Description |

| Ring-Opening Reactions | Controlled cleavage of the cyclobutane ring to generate functionalized acyclic structures. |

| Transannular Reactions | Intramolecular reactions involving both the cyclobutane ring and the propanal side chain. |

| Stereodivergent Synthesis | Development of methods to selectively synthesize different stereoisomers of this compound derivatives. |

| Domino Reactions | Multi-step transformations initiated by a single event, leveraging the reactivity of both the ring and the aldehyde. |

Development of Sustainable and Green Synthetic Protocols for this compound Production and Transformation

In line with the principles of green chemistry, future research will increasingly focus on developing sustainable and environmentally benign methods for the synthesis and transformation of this compound. matec-conferences.orgresearchgate.netmatec-conferences.orgpersonalcaremagazine.com This is particularly relevant for compounds used in the fragrance industry, where there is a growing consumer demand for natural and sustainably sourced ingredients. matec-conferences.orgresearchgate.netmatec-conferences.orgkaust.edu.sa

Green Chemistry Approaches for this compound:

| Green Chemistry Principle | Application in this compound Chemistry |

| Renewable Feedstocks | Utilization of bio-based starting materials for the synthesis of the cyclobutane and propanal moieties. |

| Green Solvents | Employing water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds. |

| Catalysis | Designing highly efficient and recyclable catalysts to minimize waste and energy consumption. |

| Energy Efficiency | Utilizing ambient temperature and pressure conditions through methods like photocatalysis and enzymatic reactions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

Q & A

Q. What are the optimal synthetic routes for 3-Cyclobutylpropanal, and how do reaction conditions influence yield and purity?

- Methodological Answer : Established methods include cyclobutane ring functionalization via aldehyde introduction. For example, Grignard addition to cyclobutyl ketones followed by oxidation (e.g., using PCC or Swern conditions) is common. Yields vary with steric hindrance: bulkier substituents on the cyclobutane ring reduce efficiency (~40-60% yields reported). Purity can be improved via fractional distillation or preparative HPLC. Cross-validate synthetic success using H/C NMR and GC-MS to confirm absence of byproducts like cyclobutane ring-opened derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can data interpretation avoid common pitfalls?

- Methodological Answer :

- NMR : The aldehyde proton () and cyclobutyl protons () are diagnostic. Use H-C HSQC to resolve overlapping signals.

- IR : Confirm the stretch () and absence of bands (to rule out hydrate formation).

- MS : Look for molecular ion at m/z 124 and fragmentation patterns (e.g., loss of CO). Cross-reference with computational predictions (DFT) to validate assignments .

Q. How does the cyclobutyl ring affect the compound’s stability under varying storage conditions?

- Methodological Answer : Test stability via accelerated degradation studies:

- Thermal : Monitor decomposition at 40°C/60°C over 14 days using HPLC.

- pH : Expose to buffered solutions (pH 3–9) and quantify aldehyde degradation via UV-Vis (λ = 280 nm).

- Light : Use ICH Q1B guidelines for photostability.

Cyclobutyl rings exhibit strain-driven reactivity; instability is pronounced in acidic/oxidizing conditions. Use argon atmospheres and stabilizers (e.g., BHT) for long-term storage .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the regioselectivity of this compound in [2+2] cycloadditions, and what experimental validations are critical?

- Methodological Answer :

- Modeling : Optimize transition states at the B3LYP/6-311+G(d,p) level to predict regioselectivity. Compare activation energies for exo vs. endo pathways.

- Validation : Synthesize adducts (e.g., with ethylene) and analyze stereochemistry via X-ray crystallography. Use H NMR coupling constants () to confirm diastereomer ratios. Discrepancies between computational and experimental results may indicate solvent effects or neglected dispersion forces .

Q. What experimental strategies resolve contradictions in literature regarding the stereochemical outcomes of this compound-derived imines?

- Methodological Answer :

- Variable Control : Systematically vary reaction parameters (temperature, solvent polarity, catalyst chirality) to isolate factors influencing stereoselectivity.

- Comparative Analysis : Use dynamic NMR to study imine isomerization rates. Correlate with Hammett plots to assess electronic effects.

- Meta-Analysis : Apply systematic review frameworks (PRISMA) to identify biases in prior studies, such as inconsistent solvent purity or inadequate stereochemical reporting .

Q. What in vitro assays best evaluate the bioactivity of this compound, given its structural constraints (e.g., volatility, reactivity)?

- Methodological Answer :

- Volatility Mitigation : Use sealed microplate systems or DMSO stock solutions to maintain consistent concentrations.

- Reactivity Screening : Prioritize assays with short incubation times (e.g., fluorometric enzymatic assays over 24-hour cell viability tests).

- Target Selection : Focus on aldehyde-responsive targets (e.g., ALDH enzymes or Toll-like receptors) using SPR or ITC for binding affinity studies. Validate findings with knockout cell lines to confirm specificity .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., varying catalytic efficiencies), apply triangulation by combining kinetic studies, isotopic labeling, and computational docking to identify mechanistic outliers .

- Ethical & Safety Protocols : Adhere to ACS guidelines for handling reactive aldehydes (e.g., fume hood use, PPE). For computational data, ensure transparency by depositing models in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。